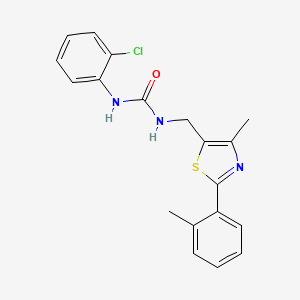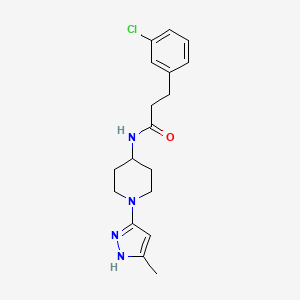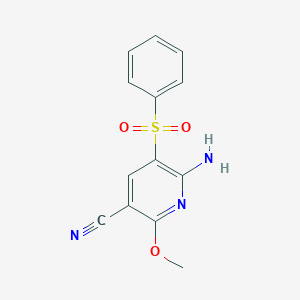
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Applications
This compound has been synthesized by combining tryptamine with naproxen, aiming to leverage the anti-inflammatory properties of naproxen. Naproxen is known to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of pro-inflammatory prostaglandins. The hybrid molecule could potentially enhance the anti-inflammatory action, which might be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Antiviral Activity
There is evidence suggesting that naproxen exhibits broad-spectrum antiviral activity. When combined with tryptamine, the resulting compound may offer a dual mechanism of action against viral infections, including potential efficacy against respiratory viruses like influenza A and possibly SARS-CoV-2 .
Neuromodulation
Tryptamine derivatives are known to play a significant role in the central nervous system, regulating processes like sleep, cognition, memory, and behavior. The compound , by incorporating the tryptamine moiety, may contribute to the study of neuromodulators and their therapeutic applications .
Analgesic Effects
The analgesic properties of naproxen, which are part of this compound’s structure, could be studied for pain management. This includes research into acute pain, menstrual cramps, and pain associated with musculoskeletal disorders .
Antipyretic Uses
As an NSAID, naproxen has antipyretic effects, which could be explored in the context of the compound. This application could be particularly relevant in managing fever in various clinical scenarios .
Synthesis of Hybrid Molecules
The compound represents a class of hybrid molecules that combine the properties of two different active pharmaceutical ingredients. This approach can be used to synthesize new drugs with multiple therapeutic effects, potentially leading to the development of novel treatments .
Pharmaceutical Research
The compound’s unique structure, which includes both indole and triazole rings, makes it a candidate for pharmaceutical research, exploring its interaction with various biological targets and its pharmacokinetics and pharmacodynamics .
Bioactive Evaluation
Further bioactive evaluation of this compound could lead to discoveries in its efficacy against specific diseases or conditions. This includes testing its activity on cellular models, animal models, and eventually clinical trials to determine its therapeutic potential .
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O/c25-17(15-5-6-16(23-22-15)24-11-18-10-21-24)19-8-7-12-9-20-14-4-2-1-3-13(12)14/h1-6,9-11,20H,7-8H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJYDWPGOCVJNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-indol-3-yl)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Tert-butyl N-[(1-carbamothioylcyclopropyl)methyl]carbamate](/img/structure/B2574520.png)

![6-phenyl-2-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2574524.png)
![6-Cyano-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2574527.png)
![2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574528.png)
![5-[(Tert-butoxy)carbonyl]-3,3-dimethyl-hexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylic acid](/img/structure/B2574529.png)

![N-[(1S,2R)-2-(Hydroxymethyl)cyclopentyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2574532.png)
